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molecular formula C8H16N6O5S B8621770 2,4,5-Triamino-6-morpholino-pyrimidine Sulfate CAS No. 56797-25-2

2,4,5-Triamino-6-morpholino-pyrimidine Sulfate

Cat. No. B8621770
M. Wt: 308.32 g/mol
InChI Key: ZBXPQUKNHQRVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04003699

Procedure details

2.5 gm of 2,4-diamino-6-morpholino-5-nitroso-pyrimidine was suspended in 15 ml of water, and 2 N HCl (5 ml) was added until the substance just dissolved. The mixture was heated to 50° C; and sodium dithionite (Na2S2O4) was added until the violet color solution took on a yellow color. Then, the solution was filtered, cooled, and adjusted to a pH 2 by means of sulfuric acid (1 : 1). After a short time, the pyrimidine derivative precipitated as pyrimidine sulfate; the yield was 2.6 gm which was 76.4% of theory.
Name
2,4-diamino-6-morpholino-5-nitroso-pyrimidine
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N:9]=[O:10])=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[N:3]=1.Cl.S([S:21]([O-:23])=[O:22])([O-])=O.[Na+].[Na+].[OH2:26]>>[S:21]([OH:23])([OH:10])(=[O:22])=[O:26].[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[C:4]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[N:3]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
2,4-diamino-6-morpholino-5-nitroso-pyrimidine
Quantity
2.5 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)N=O)N1CCOCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
just dissolved
FILTRATION
Type
FILTRATION
Details
Then, the solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
After a short time, the pyrimidine derivative precipitated as pyrimidine sulfate

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)N)N)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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